17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha is a synthetic derivative of prostaglandins, which are lipid compounds with significant biological activity. This compound is recognized for its potential therapeutic applications, particularly in the treatment of glaucoma and other ocular conditions. The formal name of the compound is (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]-5-heptenoic acid, and it has a molecular formula of C24H35F3O5 with a molecular weight of approximately 460.5 g/mol. It is classified under bioactive lipids and is known for its ocular hypotensive properties .
The synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha involves several advanced organic chemistry techniques. The process typically includes:
The molecular structure of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha features:
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha participates in various chemical reactions typical of prostaglandins:
The mechanism of action of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha primarily involves:
17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1alpha finds several scientific applications:
Hydrogenation of the 13,14-double bond in native prostaglandins constitutes a critical structural modification to enhance metabolic stability and reduce side-effect profiles. This transformation converts prostaglandin F2α (PGF2α) derivatives into their dihydro counterparts (e.g., prostaglandin F1α analogs), significantly altering pharmacological behavior. Catalytic hydrogenation using palladium on carbon (Pd/C) under mild hydrogen pressure (1–3 atm) in ethyl acetate or ethanol solvents achieves near-quantitative reduction with strict regioselectivity for the 13,14-alkene while preserving other sensitive functional groups (e.g., carboxylic acids, allylic alcohols). This chemoselectivity arises from the relatively low steric hindrance and electronic environment of the 13,14-position compared to other unsaturated centers in the molecule. Studies confirm that this saturation diminishes local irritant effects—a major limitation in ocular applications—while retaining potent prostaglandin F (FP) receptor agonism essential for intraocular pressure reduction. The hydrogenated analogs demonstrate improved pharmacokinetic profiles due to decreased susceptibility to β-oxidation and 15-hydroxyprostaglandin dehydrogenase (15-PGDH) mediated inactivation [2] [7] [8].
Table 1: Hydrogenation Methods for Prostaglandin Backbones
| Catalyst System | Solvent | Pressure (atm) | Temperature (°C) | Yield (%) | Chemoselectivity |
|---|---|---|---|---|---|
| Pd/C (5–10%) | Ethyl Acetate | 1–3 | 20–25 | >95 | High (13,14-only) |
| PtO₂ | Ethanol | 3 | 25 | 85–90 | Moderate |
| Rh/Al₂O₃ | THF | 5 | 30 | 75–80 | Low |
The installation of the 17-trifluoromethylphenyl group replaces the native omega-chain of prostaglandins, conferring enhanced FP receptor binding affinity and selectivity. This modification employs Suzuki–Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr) strategies, exploiting the electrophilic character of appropriately functionalized prostaglandin intermediates. A key precursor is the Corey lactone or its derivatives, functionalized at the ω-terminus with a halogen (e.g., iodide or bromide) or triflate leaving group. Coupling with (3-trifluoromethylphenyl)boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃ base, in toluene/water mixtures at 60–80°C) achieves the C–C bond formation. The chemoselectivity of this reaction is paramount; rigorous exclusion of water and oxygen prevents protodeboronation and catalyst deactivation. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the phenyl ring, facilitating transmetallation and reductive elimination steps. The resultant 17-trifluoromethylphenyl trinor prostaglandin scaffold shares significant structural homology with the aromatic pharmacophore in travoprost (a known FP agonist), contributing to its high binding affinity for the human FP receptor [1] [2] [7].
Stereoselective synthesis of the cyclopentane ring with defined configurations at C8, C9, C11, and C12 is fundamental for biological activity. The Corey–Yamamoto or Corey–Loh lactol opening strategies establish the C8–C12 stereocenters. Jacobsen’s (salen)cobalt-catalyzed kinetic resolution of racemic terminal epoxides using phenol nucleophiles provides a powerful method for enantioselective installation of the lower side chain (containing the 15-hydroxyl and 17-trifluoromethylphenyl groups). This catalysis delivers chiral 15-(phenoxymethyl) intermediates in >98% enantiomeric excess (ee), crucial for subsequent coupling to the cyclopentane core. The stereochemistry at C15 (S-configuration) mimics the natural prostaglandin orientation, optimizing interaction with the FP receptor binding pocket. Mitsunobu inversion or enzymatic desymmetrization may adjust stereochemistry post-coupling if required. Computational modeling confirms that the bioactive conformation requires the 11α-hydroxyl and 9α-hydroxyl groups in equatorial positions relative to the cyclopentane ring, dictating synthetic routes that preserve or install these orientations [8].
The presence of multiple hydroxy groups (C9, C11, C15) necessitates precise protection/deprotection strategies during synthesis to prevent side reactions and ensure regiochemical fidelity. Common protecting groups include:
Optimal strategies leverage orthogonality: TBS protection for C9/C11 hydroxy groups coupled with THP at C15 allows sequential deprotection—first THP under acidic aqueous conditions without affecting TBS, followed by TBS removal with fluoride. This approach facilitated the synthesis of 17-trifluoromethylphenyl-13,14-dihydro trinor Prostaglandin F1α with minimal side reactions and high overall yield [4] [8].
Table 2: Protecting Group Performance in Prostaglandin Synthesis
| Protecting Group | Compatibility | Deprotection Conditions | Regioselectivity | Steric Impact |
|---|---|---|---|---|
| TBS Ether | Base, mild acid | TBAF, HF·pyridine | High (secondary OH) | High |
| THP Ether | Mild base | AcOH/H₂O, PPTS/EtOH | Moderate | Moderate |
| Benzoate Ester | Oxidation, hydrogenation | K₂CO₃/MeOH, LiOH/THF | High (primary OH) | Low |
| Acetonide | Neutral conditions | Dilute aqueous acid | High (cis-diols) | Moderate |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: